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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Levo-

Rotundatine

Introduction
Levo-Rotundatine, also known as Levo-tetrahydropalmatine (l-THP), is a protoberberine-type

isoquinoline alkaloid of significant pharmacological interest. It is the levorotatory enantiomer of

tetrahydropalmatine (THP) and is recognized as the more potent of the two stereoisomers.[1]

Extracted from various plant species, particularly those of the Corydalis (Yan Hu Suo) and

Stephania genera, Levo-Rotundatine has a long history of use in traditional Chinese medicine

for its analgesic and sedative properties.[2] In modern pharmacology, it is primarily investigated

for its activity as a dopamine receptor antagonist, with potential applications in the treatment of

pain, anxiety, and substance addiction.[3]

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and analytical methodologies related to Levo-Rotundatine, intended for

researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature
Levo-Rotundatine possesses a rigid tetracyclic core structure characteristic of

tetrahydroprotoberberine alkaloids. This scaffold consists of a tetrahydroisoquinoline ring

system fused to an isoquinoline moiety.
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Molecular Formula: C₂₁H₂₅NO₄[2]

Molecular Weight: 355.43 g/mol [4]

IUPAC Name: (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-

b]isoquinoline[2]

Synonyms: l-Rotundine, Levo-tetrahydropalmatine, l-THP, (-)-Tetrahydropalmatine,

Caseanine, Hyndarine[5]

The structure features four methoxy groups attached to the aromatic rings, which significantly

influence its solubility and biological activity. The single nitrogen atom within the heterocyclic

system is basic, allowing for the formation of salts.

Stereochemistry and Absolute Configuration
The biological activity of tetrahydropalmatine is critically dependent on its stereochemistry. The

molecule contains a single stereocenter at the C-13a position, giving rise to two enantiomers:

Levo-Rotundatine and Dextro-Rotundatine.

Optical Activity: The prefix "Levo" indicates that this isomer is levorotatory, meaning it rotates

the plane of polarized light to the left (counter-clockwise).[6] Its dextrorotatory counterpart

((+)-tetrahydropalmatine) has distinct pharmacological properties.[3]

Absolute Configuration: The absolute spatial arrangement of substituents at the chiral center

(C-13a) is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For Levo-Rotundatine, the

absolute configuration is designated as (S).[5] The IUPAC name, (13aS)-2,3,9,10-

tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline, reflects this specific

stereochemistry.[2] The racemic mixture, containing equal amounts of the (S) and (R)

enantiomers, is known as (±)-tetrahydropalmatine.[5]
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Caption: Relationship between stereoisomers of Tetrahydropalmatine.

Quantitative Data
Physicochemical Properties
The physical and chemical properties of Levo-Rotundatine are summarized in the table below.

Property Value Reference(s)

Appearance

Off-white solid, odorless,

tasteless. Turns yellow with

light and heat.

[6]

Melting Point 141-144 °C N/A

Solubility

Soluble in chloroform and

dilute sulfuric acid. Slightly

soluble in ethanol or ether.

Insoluble in water.

[6]

Specific Rotation [α]²³D = -262° (in Ethanol) [6]

Spectroscopic Data
Structural elucidation relies on various spectroscopic techniques. While a complete, assigned

experimental dataset is not consistently available across the literature, the expected spectral

features are well-understood.
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Table 4.2.1: Predicted Infrared (IR) Spectroscopy Absorptions

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3000-2850 Medium-Strong C-H Stretch Aliphatic (CH₂, CH₃)

3100-3000 Weak-Medium C-H Stretch Aromatic (Ar-H)

1600-1450 Medium C=C Stretch Aromatic Ring

1250-1000 Strong C-O Stretch Aryl Ether (Ar-O-CH₃)

1350-1250 Medium C-N Stretch Tertiary Amine

Table 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, experimentally verified and assigned NMR dataset for Levo-Rotundatine is not

available in the cited literature. However, based on the known structure, the following general

assignments can be predicted for ¹H and ¹³C NMR spectra.

¹H NMR: Signals are expected in the aromatic region (δ 6.5-7.5 ppm), methoxy region (δ 3.5-

4.0 ppm, sharp singlets), and the aliphatic region corresponding to the tetracyclic core (δ 2.5-

4.5 ppm).

¹³C NMR: Aromatic carbons are expected between δ 110-150 ppm. Methoxy carbons

typically appear around δ 55-60 ppm. The aliphatic carbons of the core structure would be

found upfield, generally between δ 20-70 ppm.

Pharmacological Data (Receptor Binding Affinity)
Levo-Rotundatine's primary mechanism of action involves the antagonism of dopamine

receptors.
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Receptor Target
Binding Constant
(Ki)

IC₅₀ Reference(s)

Dopamine D1 ~124 nM ~166 nM [2]

Dopamine D2 ~388 nM ~1.4 µM [2]

Dopamine D3 - ~3.3 µM [4]

Serotonin 5-HT₁ₐ ~340 nM ~370 nM [4]

Crystallographic Data
Crystallographic data for the pure Levo-Rotundatine enantiomer is not readily available.

However, data for the racemic compound, (±)-tetrahydropalmatine, provides insight into the

molecular geometry and packing.

Parameter
Value for (±)-
tetrahydropalmatine

Reference(s)

Crystal System Orthorhombic [5]

Space Group P b c a [5]

Unit Cell a 29.817 Å [5]

Unit Cell b 17.001 Å [5]

Unit Cell c 7.279 Å [5]

Unit Cell α, β, γ 90° [5]

Experimental Protocols
Isolation and Purification from Corydalis yanhusuo
The following is a representative protocol for the isolation and purification of Levo-

Rotundatine, synthesized from common laboratory practices.
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Caption: Workflow for the isolation and purification of Levo-Rotundatine.
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Methodology:

Extraction:

Pulverize the dried tubers of Corydalis yanhusuo.

Perform a reflux extraction using 70% ethanol at a liquid-to-solid ratio of 20:1 (v/w). To

improve alkaloid extraction, the pH of the ethanol can be adjusted to ~10 with dilute

ammonia.

Repeat the extraction process twice, each for 60 minutes, to ensure maximum yield.[2]

Concentration:

Combine the ethanolic extracts and filter to remove solid plant material.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a

crude extract.

Purification via Macroporous Resin Chromatography:

Dissolve the crude extract in water and load it onto a pre-conditioned macroporous

adsorption resin column (e.g., NKA-9).

Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to

remove water-soluble impurities like sugars and salts.[2]

Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[2]

Collect the eluate and concentrate it to dryness.

Final Purification via Preparative HPLC:

Dissolve the semi-purified alkaloid fraction in a suitable solvent.

Perform final purification using a reversed-phase preparative High-Performance Liquid

Chromatography (HPLC) system with a C18 column.
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Employ a gradient elution method, for example, with a mobile phase consisting of

acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 8.0).

Monitor the eluent with a UV detector and collect the fraction corresponding to Levo-

Rotundatine.

Lyophilize or evaporate the solvent from the collected fraction to yield the purified

compound.

Determination of Absolute Configuration by Vibrational
Circular Dichroism (VCD)
VCD spectroscopy is a powerful, non-destructive technique for determining the absolute

configuration of chiral molecules in solution, providing an alternative to X-ray crystallography.[7]

Methodology:

Sample Preparation:

Dissolve 5-15 mg of the purified Levo-Rotundatine sample in a suitable deuterated

solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable

after analysis.[8]

Transfer the solution to an IR cell with BaF₂ windows and a defined path length (e.g., 100

µm).

VCD Spectrum Acquisition:

Measure the VCD and IR spectra simultaneously using a dedicated FT-VCD spectrometer.

Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.

Multiple scans are averaged over several hours to achieve an adequate signal-to-noise

ratio.[9]

Computational Modeling:
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Generate a 3D structure of one enantiomer (e.g., the (S)-enantiomer) of Levo-

Rotundatine.

Perform a conformational search using molecular mechanics (e.g., MMFF94 force field) to

identify low-energy conformers.

Optimize the geometries of the significant conformers and calculate their theoretical VCD

and IR spectra using Density Functional Theory (DFT), for example, at the B3LYP/6-

31G(d) level of theory.[10] The calculations should incorporate a solvent model (e.g.,

CPCM) to better reflect the experimental conditions.

Data Analysis and Assignment:

Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated free

energies of the stable conformers.

Compare the experimental VCD spectrum with the calculated spectrum for the (S)-

enantiomer and its mirror image (which represents the (R)-enantiomer).

The absolute configuration is assigned based on the best visual and statistical correlation

between the experimental and one of the two theoretical spectra.[8]

Mechanism of Action: Dopamine Receptor
Antagonism
Levo-Rotundatine exerts its primary pharmacological effects by acting as an antagonist at

both D1-like and D2-like dopamine receptors in the central nervous system.[2] By blocking

these receptors, it modulates downstream signaling cascades, which is believed to underpin its

analgesic and sedative properties.

D1-like Receptor (D₁/D₅) Antagonism: D1-like receptors are coupled to the Gαs protein. Their

activation normally stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP

(cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking D1 receptors,

Levo-Rotundatine prevents this cascade, inhibiting the phosphorylation of downstream

targets like DARPP-32.
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D2-like Receptor (D₂/D₃/D₄) Antagonism: D2-like receptors are coupled to the Gαi protein,

which inhibits adenylyl cyclase. Antagonism of these receptors by Levo-Rotundatine blocks

this inhibitory pathway. D2 receptors also modulate other signaling pathways, including the

Akt/GSK-3β pathway.[1]
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Levo-Rotundatine

 Antagonism  Antagonism
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Caption: Simplified signaling pathway of Levo-Rotundatine as a dopamine antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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